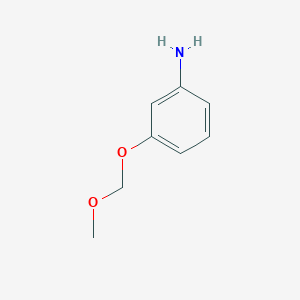

3-(Methoxymethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUGTXVKEWULGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxymethoxy Aniline

Established Synthetic Routes and Strategies

Traditional synthetic approaches to 3-(Methoxymethoxy)aniline and related compounds rely on robust, well-documented reactions, often performed in a stepwise manner. These routes prioritize reliability and the use of readily available starting materials.

Multi-step Syntheses Involving Aniline (B41778) Protection and Methoxymethylation

Multi-step syntheses are common for preparing aniline derivatives where selective functionalization is required. A logical and frequently employed strategy for synthesizing this compound begins with a precursor that already contains the key hydroxyl and amino functionalities in the correct meta-relationship, such as 3-aminophenol (B1664112).

The synthesis involves the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is a crucial step because the acidic proton of the hydroxyl group and the basic nature of the amino group can interfere with subsequent reactions. The methoxymethylation is typically achieved by treating 3-aminophenol with an electrophilic source of the MOM group, such as chloromethyl methyl ether (MOMCl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) wikipedia.orgadichemistry.com. An alternative and often cleaner procedure involves using a mixture of methoxymethyl chloride and methyl acetate (B1210297) in an ethereal solvent with triethylamine (B128534) as the base upm.edu.my. This method has proven effective for the methoxymethylation of phenols, even those with internal hydrogen bonding upm.edu.my.

Another multi-step strategy, analogous to the synthesis of other substituted anilines like 3,4,5-trimethoxyaniline, could start from 3-hydroxybenzoic acid. The synthesis would proceed through several stages:

Protection: The phenolic hydroxyl group is first protected as a MOM ether.

Amidation: The carboxylic acid is converted to an amide, for instance, by first forming an acid chloride and then reacting it with ammonia (B1221849) researchgate.net.

Rearrangement: The resulting amide undergoes a Hofmann or Curtius rearrangement to yield the target aniline google.com. This sequence ensures the correct placement of the amino group.

Utilization of Specific Precursors in the Synthesis of Methoxymethoxy-substituted Anilines

The choice of precursor is critical for an efficient synthesis. For this compound, the most direct precursor is 3-aminophenol. This compound, an aromatic amine and phenol (B47542), provides the necessary scaffold of a benzene (B151609) ring with amino and hydroxyl groups in a meta-arrangement wikipedia.orgnih.gov. The synthesis from this precursor is streamlined as it primarily involves a single protection step of the hydroxyl group.

An alternative precursor is 3-nitrophenol (B1666305). In this route, the hydroxyl group of 3-nitrophenol is first protected as a methoxymethyl ether. The nitro group is subsequently reduced to an amine to yield the final product. This reduction is a standard transformation in organic synthesis and can be accomplished with high efficiency using various catalytic systems, such as palladium on carbon (Pd/C) with hydrogen gas or other reducing agents acs.org. This approach is advantageous when the starting 3-nitrophenol is more readily available or cost-effective than 3-aminophenol.

The table below summarizes the key precursors and the primary transformation required to synthesize this compound.

| Precursor | Key Transformation(s) |

| 3-Aminophenol | Methoxymethylation of the hydroxyl group |

| 3-Nitrophenol | 1. Methoxymethylation of the hydroxyl group 2. Reduction of the nitro group |

| 3-Hydroxybenzoic Acid | 1. Methoxymethylation of the hydroxyl group 2. Conversion of carboxylic acid to amide 3. Hofmann or Curtius rearrangement |

Advanced Synthetic Approaches and Process Optimizations

To meet the demands of modern chemical manufacturing for greater efficiency and sustainability, advanced synthetic methods are continuously being developed. These include the use of novel catalytic systems and process intensification strategies like telescoping.

Catalytic Strategies in the Preparation of Aniline Derivatives

Catalysis plays a pivotal role in the synthesis of anilines, offering milder reaction conditions and improved selectivity. A primary industrial method for producing anilines is the catalytic hydrogenation of the corresponding nitroarenes. A variety of metal-supported catalysts, including those based on palladium, nickel, platinum, and copper, are effective for this transformation acs.org. Palladium-based catalysts are particularly noted for their high activity and selectivity in reducing the nitro group while preserving other functional groups acs.org.

Modern catalytic methods also enable the direct functionalization of C-H bonds, providing a more atom-economical alternative to traditional multi-step syntheses uva.nl. For instance, palladium catalysis coupled with specialized S,O-ligands has been developed for the para-selective C–H olefination of aniline derivatives uva.nl. While not directly applied to this compound, these strategies highlight the potential for developing catalytic methods to construct or modify substituted anilines with high precision and efficiency uva.nl.

The table below presents various catalysts used in the synthesis of aniline derivatives.

| Catalyst System | Reaction Type | Application |

| Palladium on Alumina (Pd/Al₂O₃) | Nitrobenzene Hydrogenation | High-temperature synthesis of aniline with good selectivity acs.org. |

| Nickel (Ni) | Nitroarene Reduction | Effective for nitro group reduction scispace.com. |

| Silver (Ag) | Nitroarene Reduction | Offers a greater rate of reduction than copper without attacking the aromatic ring scispace.com. |

| Pd/S,O-ligand | C-H Olefination | Para-selective functionalization of aniline derivatives under mild conditions uva.nl. |

| Bismuth Triflate [Bi(OTf)₃] | Methoxymethylation | Catalyzes the formation of MOM ethers from alcohols using dimethoxymethane (B151124) researchgate.net. |

Development of Telescoping Processes for Efficiency and Yield Improvement

In the context of synthesizing this compound, a telescoping process could be designed. For example, the methoxymethylation of 3-aminophenol could be directly followed by a subsequent functionalization reaction in the same reactor. By carefully selecting reagents and conditions, the need for intermediate work-up and purification steps is eliminated, leading to a more efficient and scalable process. The successful application of telescoping has been demonstrated in the synthesis of key intermediates for drug discovery, where it significantly reduced the number of isolation processes and increased the total yield by 18% nih.gov.

Role of Protecting Group Chemistry in the Synthesis of Substituted Anilines, with emphasis on Methoxymethyl Ethers

Protecting group chemistry is an indispensable tool in the synthesis of multifunctional molecules like substituted anilines uchicago.edu. Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule uchicago.edu.

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its favorable properties chemistrytalk.org. It is readily introduced and is stable under a wide range of conditions, including exposure to bases, nucleophiles, many oxidizing and reducing agents, and both acidic and basic conditions between pH 4 and 12 adichemistry.com. This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.

The MOM group is an acetal (B89532), which makes it sensitive to acidic conditions. It can be easily removed (deprotected) by acid hydrolysis, often by treatment with a strong acid like HCl in an alcohol solvent adichemistry.comharvard.edu. This specific cleavage condition allows for selective deprotection without disturbing other acid-sensitive groups if conditions are carefully controlled.

The table below summarizes the key characteristics of the methoxymethyl (MOM) ether as a protecting group.

| Feature | Description |

| Protection Reagents | Chloromethyl methyl ether (MOMCl) with a base (e.g., DIPEA) wikipedia.orgadichemistry.com. Dimethoxymethane (DMM) with an acid catalyst (e.g., Bi(OTf)₃) researchgate.net. |

| Stability | Stable to a wide range of nucleophiles, bases, and reducing/oxidizing agents. Stable in a pH range of 4-12 adichemistry.com. |

| Cleavage (Deprotection) | Sensitive to Lewis and Brønsted acids. Typically removed with strong acids like concentrated HCl in methanol (B129727) wikipedia.orgadichemistry.comharvard.edu. |

| Advantages | Easy to introduce and remove, stable under many common reaction conditions, allowing for high chemical selectivity in multi-step synthesis chemistrytalk.org. |

Chemical Reactivity and Transformation Studies of 3 Methoxymethoxy Aniline

Aromatic Ring Reactivity Investigations

The reactivity of the benzene (B151609) ring in 3-(methoxymethoxy)aniline is significantly influenced by the presence of the amino (-NH₂) and methoxymethoxy (-OCH₂OCH₃) groups. These substituents govern the regioselectivity and rate of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Pathways of Substituted Anilines

The amino group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This is due to the donation of the nitrogen's lone pair of electrons into the aromatic π-system, which increases the electron density at these positions. Consequently, this compound is expected to be highly reactive towards electrophiles. The methoxymethoxy group, being an alkoxy-type substituent, is also an ortho-, para-director and an activating group. In this compound, the directing effects of both the amino and methoxymethoxy groups reinforce each other, strongly favoring substitution at the positions ortho and para to the amino group (positions 2, 4, and 6) and ortho and para to the methoxymethoxy group (positions 2, 4, and 6).

However, the high reactivity of anilines can sometimes be a drawback, leading to multiple substitutions and oxidation side products, particularly in nitration and halogenation reactions. libretexts.orguit.no In strongly acidic conditions, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This can lead to a mixture of products. uit.no To control the reactivity and achieve monosubstitution, the amino group is often acylated to form an amide. The resulting N-acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions. libretexts.org

Common electrophilic aromatic substitution reactions for aniline (B41778) derivatives include:

Halogenation: Reaction with bromine water typically leads to the formation of a polybrominated product. uit.no Monohalogenation can be achieved by first acetylating the amino group.

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic due to oxidation and the formation of meta-substituted products from the anilinium ion. uit.no Protecting the amino group as an acetanilide (B955) is the standard procedure to achieve para-nitration.

Sulfonation: Aniline reacts with concentrated sulfuric acid to form the anilinium hydrogensulfate salt. Heating this salt produces p-aminobenzenesulfonic acid (sulfanilic acid). ub.edu

Friedel-Crafts Reactions: Aniline generally does not undergo Friedel-Crafts alkylation or acylation because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.org

Nucleophilic Reactions Involving the Aromatic Amino Functionality

The lone pair of electrons on the nitrogen atom of the amino group makes this compound a nucleophile. fiveable.me This nucleophilicity allows it to participate in a variety of reactions at the amino group itself.

Amide Formation: Anilines react with acyl chlorides, acid anhydrides, and esters to form amides. This reaction is often used to protect the amino group during electrophilic aromatic substitution, as mentioned previously. The reaction of an aniline with an amino acid ester, for instance, can be achieved by refluxing in a solvent like methanol (B129727). organic-chemistry.org

Diazotization: Primary aromatic amines react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form diazonium salts. nih.gov These salts are highly versatile intermediates in organic synthesis and can be converted to a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer and related reactions.

Reactions of the Methoxymethoxy Functional Group

The methoxymethyl (MOM) group in this compound serves as a protecting group for the phenolic hydroxyl group of 3-aminophenol (B1664112). Its stability and cleavage are key considerations in synthetic strategies.

Cleavage and Deprotection Strategies of Methoxymethoxy Ethers

The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. This deprotection is a common step in multi-step syntheses to unmask the hydroxyl group. A variety of reagents and conditions can be employed for this purpose.

Common deprotection methods include:

Brønsted Acids: Heating with mineral acids such as hydrochloric acid in a protic solvent like methanol or ethanol (B145695) is a standard method. uit.no

Lewis Acids: A range of Lewis acids can also effect the cleavage of MOM ethers. These reactions are often milder and can be more selective. For instance, the combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl in acetonitrile (B52724) can deprotect aromatic MOM ethers. libretexts.org

| Reagent System | Solvent | Temperature | Notes |

| Concentrated HCl | Methanol or THF | Reflux | A common and straightforward method. uit.no |

| TMSOTf, 2,2′-Bipyridyl | Acetonitrile | Room Temperature | Mild conditions, suitable for sensitive substrates. libretexts.org |

Functional Group Interconversions at the Methoxymethoxy Moiety

While cleavage is the most common reaction of the MOM group, it is also possible to perform functional group interconversions. One notable example is the direct conversion of aromatic MOM ethers to triethylsilyl (TES) ethers. This transformation is achieved by treating the MOM ether with triethylsilyl triflate (TESOTf) and 2,2′-bipyridyl in acetonitrile. libretexts.org This reaction proceeds without the formation of the deprotected phenol (B47542) as an intermediate and offers a mild way to switch protecting groups. libretexts.org

| Starting Material | Reagents | Product |

| Ar-OMOM | TESOTf, 2,2′-Bipyridyl, CH₃CN | Ar-OTES |

Cross-Coupling Reactions and Derivative Formation

This compound can be a valuable building block in the synthesis of more complex molecules through cross-coupling reactions. These reactions typically involve the formation of carbon-carbon or carbon-heteroatom bonds and often require the aniline to be first converted into a derivative, such as a halide or a boronic acid.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. To utilize this compound in a Suzuki coupling, it would typically first be halogenated (e.g., brominated or iodinated) at one of the activated positions on the aromatic ring. The resulting halo-3-(methoxymethoxy)aniline could then be coupled with a variety of boronic acids or esters to form biaryl compounds. Alternatively, the aniline could be converted to a diazonium salt, which can then be transformed into a boronic acid derivative for subsequent coupling. Recently, methods for the direct use of anilines in Suzuki-type reactions via in situ generation of diazonium salts have been developed.

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. libretexts.org If this compound is first halogenated, it can then serve as the aryl halide component in a Buchwald-Hartwig reaction to be coupled with a wide range of primary or secondary amines, leading to the synthesis of substituted diarylamines. Conversely, this compound itself can act as the amine coupling partner with various aryl or heteroaryl halides.

Palladium-Catalyzed C-N Cross-Coupling Applications with Aniline Derivatives

Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis for forging carbon-nitrogen bonds. nih.govwikipedia.org This reaction is instrumental in creating aryl amines from aryl halides or pseudohalides and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The transformation is valued for its broad substrate scope and tolerance of various functional groups, which circumvents the limitations of traditional methods like nucleophilic aromatic substitution. nih.govwikipedia.org

While extensive research has been conducted on the Buchwald-Hartwig amination with a wide array of aniline derivatives, specific studies detailing the use of this compound as the amine coupling partner are not extensively documented in readily available scientific literature. However, the general principles of this reaction are well-established and applicable to a wide range of anilines. nih.gov The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition with an aryl halide. Subsequent association with the aniline, deprotonation by a base, and reductive elimination yields the desired N-arylated product and regenerates the catalyst. wikipedia.org

The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent is critical for reaction efficiency. mdpi.comnih.gov Ligands, particularly bulky and electron-rich phosphines like XantPhos, play a pivotal role in facilitating both the oxidative addition and reductive elimination steps. mdpi.comnih.gov The base, commonly a strong, non-nucleophilic one like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (t-BuONa), is essential for deprotonating the amine in the catalytic cycle. mdpi.comnih.gov

Given the electronic nature of this compound, it is expected to perform effectively in such coupling reactions. The following table provides representative examples of Buchwald-Hartwig amination reactions with various aniline derivatives to illustrate the general conditions and scope of this powerful synthetic method.

| Aniline Derivative | Aryl Halide | Catalyst System (Pd Source / Ligand) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Chlorobenzene | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 90 | nih.gov |

| Aniline | Iodobenzene | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 96 | researchgate.net |

| 4-Methoxyaniline | 6-bromoflavone | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 95 | mdpi.com |

| 4-Chloroaniline | 6-bromoflavone | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 78 | mdpi.com |

| 4-(Trifluoromethyl)aniline | 6-bromoflavone | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 65 | mdpi.com |

Synthesis and Characterization of Novel Aniline Derivatives Bearing Methoxymethoxy Groups

The synthesis of novel derivatives from a parent aniline structure is a common strategy in medicinal chemistry and materials science to modulate biological activity and physical properties. The amino group of anilines is a versatile functional handle for various chemical modifications, most notably acylation reactions to form amides.

Specific literature detailing the synthesis and characterization of novel derivatives starting directly from this compound is limited. However, the conversion of anilines to N-acyl derivatives, such as acetamides and pivalamides, is a fundamental and well-understood transformation. This reaction typically involves treating the aniline with an acylating agent like an acid chloride (e.g., acetyl chloride, pivaloyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base or in a suitable solvent. nih.govnih.gov

For instance, the synthesis of an N-acetamide derivative of this compound would likely proceed by reacting it with acetic anhydride, often in refluxing glacial acetic acid. nih.gov Similarly, a pivalamide (B147659) derivative could be synthesized by reacting the aniline with pivaloyl chloride, typically in an inert solvent. nih.gov

The characterization of such derivatives relies on standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy would confirm the structure by showing characteristic signals for the aromatic protons, the methoxymethoxy group protons (typically two singlets, one for -OCH₃ and one for -OCH₂O-), the amide N-H proton (a singlet), and the protons of the acyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group (typically δ 165-180 ppm).

FT-IR (Fourier-Transform Infrared) spectroscopy would provide evidence for the functional groups present. Key signals would include the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (the "amide I band," around 1660-1680 cm⁻¹), and C-O stretches associated with the ether linkages.

Mass Spectrometry (MS) would confirm the molecular weight of the synthesized derivative.

The following table provides generalized data for the expected characterization of N-acylated aniline derivatives, based on typical values for related structures.

| Derivative Type | General Structure | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected FT-IR Signals (cm⁻¹) |

|---|---|---|---|---|

| N-Acetylaniline Derivative | Ar-NH-C(O)CH₃ | ~9.5-10.5 (s, 1H, N-H), 6.8-8.0 (m, Ar-H), ~5.2 (s, 2H, -OCH₂O-), ~3.5 (s, 3H, -OCH₃), ~2.1 (s, 3H, -C(O)CH₃) | ~168 (C=O), 100-160 (Ar-C), ~95 (-OCH₂O-), ~56 (-OCH₃), ~24 (-CH₃) | ~3300 (N-H stretch), ~1670 (C=O stretch), ~1540 (N-H bend), 1250-1000 (C-O stretch) |

| N-Pivaloylaniline Derivative | Ar-NH-C(O)C(CH₃)₃ | ~9.0-10.0 (s, 1H, N-H), 6.8-8.0 (m, Ar-H), ~5.2 (s, 2H, -OCH₂O-), ~3.5 (s, 3H, -OCH₃), ~1.3 (s, 9H, -C(CH₃)₃) | ~176 (C=O), 100-160 (Ar-C), ~95 (-OCH₂O-), ~56 (-OCH₃), ~40 (quaternary C), ~27 (-C(CH₃)₃) | ~3300 (N-H stretch), ~1660 (C=O stretch), ~1530 (N-H bend), 1250-1000 (C-O stretch) |

Spectroscopic Characterization Methodologies in 3 Methoxymethoxy Aniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms within the "3-(Methoxymethoxy)aniline" molecule. Analysis of a hypothetical ¹H NMR spectrum would be expected to reveal distinct signals corresponding to the aromatic protons, the protons of the methoxymethyl group, and the amine protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of both the amino and methoxymethoxy groups. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity) would provide information about adjacent protons, helping to establish the substitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons of the methoxymethyl group (-O-CH₂-O-) and the methyl protons (-O-CH₃) would each produce characteristic signals, likely singlets, in distinct regions of the spectrum.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.1 - 7.3 | m | 1H | Aromatic CH |

| ~6.5 - 6.8 | m | 3H | Aromatic CH |

| ~5.2 | s | 2H | -O-CH₂-O- |

| ~3.7 | s | 2H | -NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of "this compound". Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons would indicate their electronic environment, with carbons attached to the electron-donating amino and methoxymethoxy groups appearing at different shifts compared to the other ring carbons. The spectrum would also show characteristic signals for the methylene carbon of the methoxymethyl group and the methyl carbon.

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~159 | Aromatic C-O |

| ~148 | Aromatic C-N |

| ~130 | Aromatic CH |

| ~108 | Aromatic CH |

| ~106 | Aromatic CH |

| ~102 | Aromatic CH |

| ~94 | -O-CH₂-O- |

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of "this compound" would display characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxymethyl group would appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ether linkages in the methoxymethoxy group would produce strong bands in the fingerprint region, typically around 1000-1200 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

FTIR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3300 | Medium | N-H Stretch (Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| 1620 - 1580 | Strong | C=C Aromatic Ring Stretch |

| 1520 - 1480 | Strong | N-H Bend (Amine) |

| 1250 - 1000 | Strong | C-O Stretch (Ether) |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of "this compound" would also show bands corresponding to the vibrational modes of the molecule. Aromatic ring vibrations, particularly the symmetric ring breathing mode, often give rise to strong and characteristic Raman signals. While N-H and O-H stretching vibrations are typically weak in Raman spectra, the C-C and C=C stretching vibrations of the aromatic ring would be prominent.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of "this compound", the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (-OCH₃), the entire methoxymethyl group (-CH₂OCH₃), or cleavage of the ether bond. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique utilized to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C₈H₁₁NO₂, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated exact mass serves as a benchmark. In an experimental setting, the compound is ionized, commonly using techniques like electrospray ionization (ESI), and the resulting molecular ion (e.g., [M+H]⁺) is analyzed. The measured mass is then compared to the calculated value. A close correlation between the found and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition of the synthesized this compound, confirming that no unexpected atoms are present.

| Molecular Formula | Species | Calculated Exact Mass (Da) | Observed Mass (Da) |

|---|---|---|---|

| C₈H₁₁NO₂ | [M]⁺ | 153.07898 | Data not available |

| C₈H₁₁NO₂ | [M+H]⁺ | 154.08625 | Data not available |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound and aiding in their structural identification. epa.govd-nb.info

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. epa.gov The time it takes for the compound to travel through the column is known as its retention time (tₛ), which is a characteristic property under specific chromatographic conditions. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum is a plot of ion abundance versus m/z ratio, which serves as a molecular fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight, as well as several fragment ions. The fragmentation pattern provides valuable structural information. For instance, the aniline (B41778) core often produces characteristic fragments at m/z 93, 66, and 65. nih.gov The presence of a single major peak in the chromatogram at a specific retention time indicates high purity, while the mass spectrum of that peak confirms the compound's identity.

| m/z | Proposed Fragment Ion | Fragment Structure/Loss |

|---|---|---|

| 153 | Molecular Ion [M]⁺ | [C₈H₁₁NO₂]⁺ |

| 122 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 108 | [M - CH₂OCH₃]⁺ | Loss of a methoxymethyl radical |

| 93 | [C₆H₅NH₂]⁺ | Aniline radical cation |

| 66 | [C₅H₆]⁺ | Loss of HCN from aniline fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π*) orbitals.

The UV-Vis spectrum of aniline, the parent compound, typically displays two main absorption bands. researchgate.netnist.gov The first, more intense band, often observed around 230 nm, is attributed to a π → π* transition associated with the benzene ring's conjugated system. A second, less intense band, appearing around 280 nm, is also a π → π* transition, often referred to as the benzenoid band, which is influenced by the amino group substituent. researchgate.net The lone pair of electrons on the nitrogen atom can also participate in n → π* transitions, though these are often weaker and may be obscured by the more intense π → π* bands.

The presence of the methoxymethoxy (-OCH₂OCH₃) group on the aniline ring acts as an auxochrome. This substituent can influence the energy of the electronic transitions, typically causing a shift in the wavelength of maximum absorbance (λₘₐₓ). A shift to a longer wavelength is known as a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. The specific position and nature of the substituent determine the extent and direction of this shift. For this compound, a slight shift in the λₘₐₓ values compared to aniline is expected, confirming the presence of the substituted aromatic system.

| Compound | Approximate λₘₐₓ (nm) | Type of Electronic Transition |

|---|---|---|

| Aniline (Reference) | ~230 nm | π → π |

| ~280 nm | π → π (Benzenoid band) | |

| This compound (Expected) | 230-240 nm | π → π |

| 280-290 nm | π → π (Benzenoid band) |

Computational and Theoretical Studies on 3 Methoxymethoxy Aniline

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Methoxymethoxy)aniline at the atomic level. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecule's electronic structure and predict its behavior.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of many-particle systems. asianpubs.org It is widely used for the prediction of structures, reaction mechanisms, and spectroscopic properties. asianpubs.orgresearchgate.net For aniline (B41778) and its derivatives, DFT calculations, particularly using Becke's three-parameter hybrid functional with the Lee, Yang, and Parr correlation functional (B3LYP), have shown excellent agreement with experimental findings. researchgate.netnih.govglobalresearchonline.net

The geometry of this compound can be optimized using the B3LYP functional combined with various basis sets, such as 6-311++G(d,p), to obtain key structural parameters. asianpubs.orgglobalresearchonline.net These calculations typically predict a near-planar pyramidal geometry for the amino group in substituted anilines. researchgate.net The methoxymethoxy group introduces additional conformational flexibility, which can be explored by calculating the potential energy surface along the relevant dihedral angles.

Electronic properties derived from DFT calculations are crucial for understanding the reactivity and chemical behavior of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. kashanu.ac.ir For substituted anilines, these values are sensitive to the nature and position of the substituents. researchgate.net Mulliken atomic charge analysis, another output of DFT calculations, helps in understanding the charge distribution across the molecule and identifying potential sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Substituted Aniline using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.402 | C-C-N | 120.5 |

| C-O | 1.375 | C-O-C | 118.2 |

| N-H | 1.015 | H-N-H | 112.8 |

| C-C (aromatic) | 1.390 - 1.398 |

Note: Data is representative for a substituted aniline and serves as an illustration for this compound.

Table 2: Representative Calculated Electronic Properties for a Substituted Aniline using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -5.43 eV |

| LUMO Energy | -0.21 eV |

| HOMO-LUMO Gap | 5.22 eV |

| Dipole Moment | 2.15 D |

Note: Data is representative for a substituted aniline and serves as an illustration for this compound. kashanu.ac.ir

The Hartree-Fock (HF) method is an ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. stackexchange.com A key limitation of the HF method is that it does not account for electron correlation, which can affect the accuracy of the results. bragitoff.com However, HF calculations are computationally less expensive than many post-HF methods and can provide a valuable baseline for comparison with DFT and experimental data. nih.govglobalresearchonline.net

For substituted anilines, HF calculations are often performed with the same basis sets as DFT studies, such as 6-311++G(d,p), to allow for direct comparison. researchgate.netglobalresearchonline.net While HF can provide reasonable geometries, DFT methods like B3LYP are generally considered superior for predicting vibrational frequencies and other molecular properties due to the inclusion of electron correlation. nih.govbragitoff.com Comparing the results from HF and DFT allows researchers to assess the importance of electron correlation for a particular property of this compound. This comparative approach can lend greater confidence to the computational predictions. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

The methoxymethoxy substituent in this compound introduces significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules over time. mdpi.com MD simulations model the atomic motions of a system by integrating Newton's equations of motion, providing insights into the dynamic behavior and stability of different conformers. researchgate.net

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving substituted anilines. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. mdpi.com For this compound, this could involve studying reactions such as electrophilic aromatic substitution, N-alkylation, or oxidation. researchgate.net

DFT methods, particularly M06-2X, are well-suited for calculating the geometries and energies of transition states. mdpi.com The identification of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state connects the correct reactants and products. mdpi.com The calculated activation energies (the energy difference between the reactants and the transition state) provide quantitative insights into the reaction kinetics. nih.gov Such studies can help predict the regioselectivity of reactions and understand the electronic effects of the methoxymethoxy and amino groups on the reactivity of the aromatic ring.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the theoretical models and interpretation of the experimental data. asianpubs.orgresearchgate.net

For this compound, the vibrational frequencies (IR and Raman) can be calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. asianpubs.orgglobalresearchonline.net The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real vibrations. asianpubs.orgglobalresearchonline.net These calculations aid in the assignment of the observed vibrational bands to specific normal modes of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. rsc.orgdergipark.org.tr These calculations can help in the assignment of complex NMR spectra and can also be used to study the relationship between molecular conformation and chemical shifts. rsc.org

Electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. researchgate.net The agreement between calculated and experimental spectroscopic data serves as a strong validation of the computed molecular and electronic structure. researchgate.net

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Aniline

| Vibrational Mode | Calculated (Scaled) | Experimental |

| N-H stretch (asym) | 3480 | 3475 |

| N-H stretch (sym) | 3395 | 3390 |

| C-H stretch (aromatic) | 3050 | 3048 |

| C=C stretch (aromatic) | 1610 | 1612 |

| N-H bend | 1595 | 1598 |

| C-N stretch | 1280 | 1278 |

| C-O stretch | 1240 | 1245 |

Note: Data is representative for a substituted aniline and serves as an illustration for this compound. asianpubs.org

Applications of 3 Methoxymethoxy Aniline in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

Substituted anilines are fundamental building blocks in organic chemistry, prized for their role in constructing a wide array of more complex molecules. The specific arrangement of functional groups in 3-(Methoxymethoxy)aniline—an amino group for further reactions and a protected hydroxyl group—makes it a strategic precursor in various synthetic endeavors.

Precursor for Pharmaceutical Intermediates and Scaffolds

Aniline (B41778) and its derivatives are foundational to the synthesis of numerous active pharmaceutical ingredients (APIs). ossila.comresearchgate.net They are integral components in a variety of medicinal compounds, including kinase inhibitors, which are crucial in cancer therapy. mdpi.com The synthesis of these complex molecules often involves the use of substituted anilines as starting materials to build heterocyclic structures like quinolines and benzimidazoles, which are common scaffolds in drug discovery. ossila.com

While specific examples detailing the use of this compound in commercially available drugs are not extensively documented in publicly accessible literature, its chemical structure is analogous to other substituted anilines that are well-established pharmaceutical intermediates. For instance, compounds like 4-Methoxy-3-(trifluoromethyl)aniline are utilized in the synthesis of bicyclic heterocycles with demonstrated antitumor and antiviral activities. ossila.com Similarly, 3-methoxy aniline derivatives have been explored for their potential as kinase inhibitors. nih.gov The methoxymethoxy group on this compound serves as a protecting group for a phenol (B47542), which can be deprotected under acidic conditions to reveal a hydroxyl group. This functionality is valuable in creating more complex molecular architectures, suggesting its potential utility as a versatile intermediate in the synthesis of novel therapeutic agents.

Table 1: Examples of Substituted Anilines in Pharmaceutical Synthesis

| Aniline Derivative | Therapeutic Area of Resulting Compounds | Reference |

| 4-Methoxy-3-(trifluoromethyl)aniline | Antitumor, Antiviral | ossila.comresearchgate.net |

| 3-Methoxy-4-methylaniline | General API synthesis | ossila.com |

| 3-Methoxy aniline derivatives | Kinase inhibitors (potential) | nih.gov |

This table illustrates the role of aniline derivatives in pharmaceutical synthesis. Specific applications for this compound in this area are inferred from its structural similarity to these documented intermediates.

Building Block for Agro-Chemicals and Specialty Chemicals

The aniline scaffold is also a common feature in the molecular structure of many agrochemicals, including herbicides and fungicides. nih.gov Patent literature describes a range of aniline derivatives with herbicidal activity. nih.gov The synthesis of these compounds often relies on the versatile reactivity of the aniline core to introduce various functional groups that tune the biological activity of the final product.

Direct applications of this compound in the synthesis of commercial agrochemicals are not widely reported in available literature. However, its structure is consistent with the types of building blocks used in this industry. The development of novel agrochemicals is an ongoing area of research, and substituted anilines are frequently employed as starting materials for creating new active ingredients. nih.gov

Contributions to Materials Science Research

Aniline and its derivatives are of significant interest in materials science, particularly in the field of conducting polymers. The ability of aniline to be polymerized into polyaniline (PANI), a material with tunable electrical conductivity, has led to extensive research into its derivatives for various applications.

Monomer or Intermediate in Polymer Synthesis

The polymerization of aniline is a well-established method for producing polyaniline, a conductive polymer with applications in sensors, electrochromic devices, and antistatic coatings. nih.govuq.edu.au The properties of polyaniline can be modified by using substituted aniline monomers. For example, the introduction of alkoxy groups, such as in o-methoxy aniline and 2,5-dimethoxyaniline, can improve the solubility and processability of the resulting polymers. bldpharm.com

There is a strong scientific basis to suggest that this compound could serve as a monomer for the synthesis of functionalized polyanilines. The methoxymethoxy group would likely influence the electronic properties and solubility of the resulting polymer. While specific studies on the polymerization of this compound are not prominent in the reviewed literature, the general principles of aniline polymerization suggest its potential in creating novel polymeric materials with tailored properties. rsc.orgutrgv.edu

Table 2: Properties of Polyanilines from Substituted Monomers

| Monomer | Key Property of Resulting Polymer | Potential Application | Reference |

| Aniline | Electrical conductivity | Sensors, antistatic coatings | nih.govuq.edu.au |

| o-Methoxy aniline | Improved solubility | Electrochromic devices | |

| 2,5-Dimethoxyaniline | Improved solubility and processability | Processable conductive materials | bldpharm.com |

This table highlights how substituents on the aniline monomer can influence the properties of the resulting polymer, suggesting the potential of this compound in this field.

Development of Functional Materials Utilizing Aniline Derivatives

The modification of aniline monomers is a key strategy for developing functional materials. By altering the substituents on the aniline ring, researchers can fine-tune the properties of the resulting polymers for specific applications, such as chemical sensors. nih.govuq.edu.au The sensitivity and selectivity of these sensors can be adjusted by the choice of functional groups on the polymer backbone.

Aniline derivatives are also used to create molecular composites. For instance, they can be polymerized within the channels of host coordination polymers to create new conductive materials. Current time information in Polk County, US. While the use of this compound in such materials has not been specifically detailed, its structure is amenable to incorporation into such advanced materials. The development of new functional materials is a dynamic area of research, and the versatility of aniline derivatives makes them attractive candidates for creating materials with novel optical, electronic, and sensory properties.

Research in Catalysis and Ligand Design

The nitrogen atom in the aniline functional group can act as a coordinating atom for metal centers, making aniline derivatives valuable precursors for the synthesis of ligands used in catalysis. These ligands can play a crucial role in the activity and selectivity of metal catalysts in a wide range of organic transformations.

While the direct use of this compound as a ligand or in the synthesis of a specific, widely used catalyst is not extensively documented, the broader class of aniline-based ligands is of significant interest in catalysis research. For example, aniline derivatives are used in the synthesis of ligands for palladium-catalyzed cross-coupling reactions. mdpi.com The electronic and steric properties of the aniline can be tuned to optimize the performance of the catalyst. Aminophenol-based ligands, which are structurally related to what this compound would be after deprotection, are also studied for their role in redox-active metal complexes. The potential for this compound to be transformed into a ligand for various catalytic applications is therefore a plausible area for future research.

Utility as a Component in Homogeneous Catalysis Systems

The direct application of this compound as a standalone ligand or simple additive in homogeneous catalysis systems is not extensively documented in scientific literature. Its primary role is not that of a direct participant in the catalytic cycle but rather as a crucial intermediate in the synthesis of more complex and highly tailored molecular architectures.

The methoxymethoxy (MOM) group serves as a protecting group for the phenolic hydroxyl function. This protection is key to its utility, as it allows chemists to perform reactions on the aniline nitrogen atom without interference from the acidic proton of a free hydroxyl group. Once the desired modifications at the nitrogen center are complete, the MOM group can be readily cleaved under acidic conditions to reveal the hydroxyl group. This functionality makes this compound a strategic choice for creating ligands where precise control over the synthetic sequence is necessary. Therefore, its contribution to homogeneous catalysis is indirect, providing a pathway to specialized ligands that are subsequently incorporated into active catalytic systems.

Development of Ligand Scaffolds Based on Aniline Derivatives for Transition-Metal Catalysis

Aniline and its derivatives are cornerstones in the design of ligands for transition-metal catalysis. researchgate.netresearchgate.net The nitrogen atom of the amino group is a potent Lewis base, capable of coordinating to a metal center, while the phenyl ring provides a rigid backbone that can be sterically and electronically tuned. This compound is a valuable precursor in this context, offering a route to multidentate ligands that can form stable and reactive complexes with various transition metals.

The development of ligand scaffolds from aniline derivatives often involves transforming the amino group into other coordinating moieties such as imines, amides, or N-heterocyclic carbenes (NHCs). For instance, aniline precursors are used in the modular alkylation synthesis of sterically bulky NHC ligands, which are highly effective in a range of catalytic reactions, including palladium-catalyzed cross-coupling.

The presence of the MOM-protected hydroxyl group in this compound expands its potential to create bidentate or even tridentate N,O-ligands. nih.gov A typical synthetic strategy would involve an initial reaction at the amine, followed by deprotection of the MOM group to unmask the hydroxyl function. This hydroxyl group can then act as a second coordination site, leading to the formation of stable chelate rings with the metal center. Such polydentate ligands are instrumental in controlling the geometry, stability, and reactivity of the metal complex. nih.gov

Research has demonstrated the efficacy of ligands derived from aniline derivatives in a variety of transition-metal-catalyzed reactions. These applications highlight the versatility of the aniline scaffold as a platform for ligand design.

Table 1: Examples of Catalytic Reactions Utilizing Aniline-Derived Ligands

| Catalytic Reaction | Transition Metal | General Ligand Type / Precursor Class | Research Findings |

| C-H Functionalization / Alkylation | Rhodium(II), Copper(II) | Anilines used as substrates for creating functionalized scaffolds. | Transition-metal catalysis enables direct C-H functionalization of aniline derivatives, providing access to complex molecules. researchgate.netresearchgate.net |

| Enantioselective Addition | Zinc(II), Copper(II) | Bipyridinyl diols and other N,O-ligands. | Chiral N,O-ligands derived from amine precursors catalyze reactions with moderate to good enantioselectivity. nih.gov |

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Palladium | N-Heterocyclic Carbene (NHC) ligands. | Sterically hindered NHC ligands synthesized from aniline precursors show excellent activity in various cross-coupling reactions. |

| Reductive Alkylation | Boron, Ruthenium | Electron-rich anilines (e.g., dimethoxyaniline). | Aniline derivatives serve as substrates in reductive alkylation reactions catalyzed by Lewis acids or transition metals to form substituted products. researchgate.net |

The strategic design of these ligands, facilitated by precursors like this compound, is critical for achieving high efficiency, selectivity, and stability in catalytic processes. The ability to fine-tune the steric and electronic properties of the ligand by modifying the aniline backbone is a powerful tool in modern synthetic chemistry. digitellinc.com

Future Directions and Emerging Research Avenues

Exploration of Sustainable Synthesis Approaches for 3-(Methoxymethoxy)aniline

The chemical industry's shift towards green chemistry principles is a primary driver for innovation in synthetic methodologies. rsc.orgrsc.orgbenthamdirect.com For a compound like this compound, future research will concentrate on developing synthesis routes that are not only efficient but also environmentally benign, minimizing waste and avoiding hazardous materials. rsc.org

One promising avenue is the application of biocatalysis . The use of enzymes, such as nitroreductases, offers a highly selective and sustainable alternative to traditional metal-catalyzed reductions of the corresponding nitroaromatic precursor. nih.govacs.orgresearchgate.net This chemoenzymatic approach can proceed in aqueous media under mild conditions (room temperature and atmospheric pressure), eliminating the need for high-pressure hydrogen gas and expensive, often toxic, heavy metal catalysts like palladium or platinum. nih.govacs.org The high chemoselectivity of enzymes would be particularly advantageous, ensuring that other functional groups within the molecule remain untouched. rsc.org

Photocatalysis represents another key area for sustainable synthesis. nih.gov By harnessing visible light, photocatalytic methods can drive chemical transformations at room temperature, reducing the energy consumption associated with conventional thermal processes. nih.govkau.edu.sa Research into novel photocatalysts, such as those based on titanium dioxide or carbon nitrides, could lead to efficient methods for the direct amination of precursor molecules or the reduction of nitro-precursors to form the aniline (B41778) core. kau.edu.sanih.gov These methods align with sustainable development goals by offering energy-efficient reaction pathways. nih.gov

Future synthetic strategies will likely focus on a holistic assessment of their environmental impact using metrics like those provided by the CHEM21 green metrics toolkit. rsc.org This involves evaluating factors such as atom economy, solvent choice, and energy efficiency to guide the development of truly sustainable processes. rsc.org

| Method | Key Advantages | Potential Catalysts/Systems | Environmental Benefits |

|---|---|---|---|

| Biocatalytic Nitro-Reduction | High chemoselectivity, mild reaction conditions, aqueous solvent. nih.govacs.org | Immobilized Nitroreductase (NR) enzymes, Glucose Dehydrogenase (GDH) for cofactor recycling. nih.gov | Avoids heavy metal catalysts, reduces energy consumption, uses renewable resources. acs.org |

| Photocatalytic Nitro-Reduction | Uses visible light as an energy source, operates at room temperature. nih.gov | Semiconductors (e.g., TiO2, g-C3N4), Plasmonic metal-based catalysts. nih.govkau.edu.sa | Lowers energy requirements, potential for high efficiency and selectivity. nih.gov |

| Direct Photocatalytic Amination | Direct conversion of C-H bonds to C-N bonds, high atom economy. nih.gov | Ti-V-MCM-41 with H2O2 as an oxidant. nih.gov | Reduces the number of synthetic steps, avoids pre-functionalization. nih.gov |

Investigation of Novel Reactivity Patterns and Selectivity Control

While this compound is a useful intermediate, exploring its untapped reactivity is crucial for expanding its applications. A major focus of future research will be on the direct C-H functionalization of the aromatic ring. rsc.orgkcl.ac.uk This strategy is highly atom-efficient as it avoids the need for pre-functionalized starting materials, such as halogenated anilines, which are common in traditional cross-coupling reactions. nih.govacs.org

The substituents already present on the this compound ring—the methoxy (B1213986) group and the MOM-protected amino group—will play a critical role in directing the regioselectivity of C-H functionalization reactions. The interplay between these directing groups could be exploited to achieve selective functionalization at the ortho, meta, or para positions. rsc.orgnih.gov For instance, palladium-catalyzed reactions using specifically designed S,O-ligands have shown high para-selectivity in the olefination of aniline derivatives. nih.gov Conversely, other catalytic systems or directing group strategies could be developed to target the ortho or meta positions, which are traditionally more challenging to access. rsc.org

Directed ortho-metalation (DoM) is another powerful technique that warrants further investigation for this compound. wikipedia.org This reaction typically involves the deprotonation of the position ortho to a directing metalation group (DMG) using a strong base like n-butyllithium, followed by quenching with an electrophile. wikipedia.org The MOM-protected amine could potentially serve as a DMG, enabling the selective introduction of a wide range of functional groups at the C2 or C6 positions of the aniline ring. Investigating the conditions for successful DoM without cleaving the MOM group will be a key research objective.

The ultimate goal is to develop a toolbox of selective reactions that allow for the precise modification of the this compound scaffold. This would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties for applications in medicinal chemistry, materials science, and catalysis.

| Strategy | Target Position | Potential Reagents/Catalysts | Key Research Challenge |

|---|---|---|---|

| Palladium-Catalyzed C-H Olefination | para (C4) | Pd(OAc)2 with S,O-ligands, acrylates. nih.gov | Achieving high selectivity over other possible isomers. |

| Directed ortho-Metalation (DoM) | ortho (C2/C6) | n-Butyllithium or s-Butyllithium, various electrophiles (e.g., aldehydes, alkyl halides). wikipedia.org | Ensuring stability of the MOM protecting group under strongly basic conditions. |

| Remote meta-C-H Functionalization | meta (C5) | Palladium catalysis with a nitrile-containing template. rsc.org | Designing a suitable removable directing group compatible with the aniline substrate. |

Integration of Advanced Computational Modeling for Predictive Research and Design

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and molecular properties that can accelerate experimental discovery. acs.org For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT) , will be instrumental in predicting its behavior and guiding the design of new synthetic routes and derivatives. researchgate.netresearchgate.net

DFT calculations can be employed to model the electronic structure of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These parameters are crucial for understanding the molecule's reactivity in electrophilic and nucleophilic reactions and its potential as a precursor for electronic materials. Furthermore, computational studies can predict how different substituents on the aniline ring would alter these electronic properties, allowing for the in-silico design of molecules with specific characteristics. researchgate.net

Mechanistic studies of potential reactions, such as C-H activation or DoM, can also be performed using DFT. acs.org By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation barriers, and elucidate the step-by-step mechanism. acs.orgnih.gov This information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst choice) and for understanding the origins of regioselectivity. For example, computational models could clarify why a particular catalytic system favors para-substitution over ortho-substitution, enabling the rational design of more selective catalysts. umn.edu

| Computational Method | Predicted Property/Information | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, vibrational spectra. researchgate.netresearchgate.net | Predicts reactivity, aids in structural characterization, guides material design. |

| Transition State Theory (TST) / RRKM Theory | Reaction pathways, activation energies, rate constants. mdpi.com | Elucidates reaction mechanisms, helps optimize reaction conditions for higher yield and selectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions for biocatalytic synthesis. | Aids in understanding enzyme selectivity and in engineering improved biocatalysts. |

Development of Automated Synthesis Protocols Incorporating this compound

The demand for rapid synthesis and screening of new molecules, particularly in drug discovery, has spurred the development of automated synthesis platforms. nih.govnih.gov Future research involving this compound will undoubtedly benefit from these technologies to accelerate the discovery-make-test-analyze cycle. acs.org

High-throughput experimentation (HTE) systems can be used to rapidly screen a wide array of reaction conditions for the synthesis and functionalization of this compound. cognit.ca By using robotic liquid handlers and parallel reactors, hundreds of experiments can be performed in a single day to optimize variables such as catalysts, ligands, solvents, temperatures, and reagent stoichiometries. nih.gov This approach dramatically reduces the time and resources required for methods development compared to traditional one-at-a-time experimentation. cognit.ca

Flow chemistry is another powerful automation technology that is particularly well-suited for the synthesis of pharmaceutical intermediates. nih.govchemicalindustryjournal.co.ukresearchgate.net Performing reactions in a continuous flow reactor offers several advantages over batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and straightforward scalability. mdpi.com An automated flow synthesis platform could be developed for the multi-step production of this compound derivatives. nih.gov Such a system could integrate reaction, work-up, and purification steps, allowing for the on-demand synthesis of target molecules with high purity and reproducibility. mdpi.com The combination of HTE for initial optimization followed by scale-up using flow chemistry represents a powerful workflow for the efficient production of novel compounds derived from this compound. nih.gov

| Technology | Primary Function | Key Benefits | Application Example |

|---|---|---|---|

| High-Throughput Experimentation (HTE) | Rapid screening and optimization of reaction conditions. cognit.ca | Accelerates methods development, reduces material consumption. nih.gov | Screening catalysts and ligands for a novel C-H functionalization reaction. |

| Automated Synthesis Platforms | Parallel synthesis of compound libraries. oxfordglobal.com | Enables rapid generation of analogs for structure-activity relationship (SAR) studies. cognit.ca | Synthesizing a 96-member library of this compound derivatives. |

| Flow Chemistry | Continuous production of chemical compounds. nih.govchemicalindustryjournal.co.uk | Improved safety, scalability, process control, and integration of reaction steps. mdpi.com | Multi-step, continuous synthesis of a high-value pharmaceutical intermediate. |

| Artificial Intelligence/Machine Learning | Predicting reaction outcomes and planning synthetic routes. nih.govacs.org | Suggests novel pathways, prioritizes experiments, reduces failed reactions. | Developing a computer-aided synthesis plan for a complex target molecule. |

Q & A

Q. What advanced catalytic systems improve the efficiency of this compound in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.